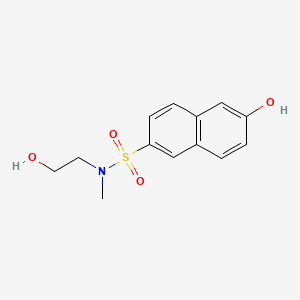

2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl-

Descripción

Propiedades

Número CAS |

70682-63-2 |

|---|---|

Fórmula molecular |

C13H15NO4S |

Peso molecular |

281.33 g/mol |

Nombre IUPAC |

6-hydroxy-N-(2-hydroxyethyl)-N-methylnaphthalene-2-sulfonamide |

InChI |

InChI=1S/C13H15NO4S/c1-14(6-7-15)19(17,18)13-5-3-10-8-12(16)4-2-11(10)9-13/h2-5,8-9,15-16H,6-7H2,1H3 |

Clave InChI |

BNGPSCLHKGSOLB-UHFFFAOYSA-N |

SMILES canónico |

CN(CCO)S(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)O |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Strategy

Research Findings and Analysis

- The sulfonylation step is critical and must be carefully controlled to avoid sulfonation at undesired positions on the naphthalene ring.

- N-alkylation with hydroxyethyl substituents can be challenging due to competing side reactions such as elimination or over-alkylation; therefore, stoichiometric control and reaction monitoring (e.g., TLC) are essential.

- The presence of the hydroxy group at the 6-position influences the electronic properties of the naphthalene ring, affecting reactivity during sulfonylation and alkylation steps.

- Yields typically range from moderate to high (60–90%) depending on reagent purity, reaction time, and temperature control.

- Analytical characterization (NMR, IR, MS) confirms the structure, with characteristic sulfonamide S=O stretching bands in IR and specific proton environments in NMR for hydroxyethyl and methyl groups.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Challenges/Considerations | Typical Yield (%) |

|---|---|---|---|

| Sulfonylation | Chlorosulfonic acid, 0–50 °C | Temperature control to prevent side reactions | 70–85 |

| Sulfonamide formation | Ammonia or amine, aqueous or alcoholic medium | Efficient conversion to sulfonamide | 80–90 |

| N-Alkylation (hydroxyethyl) | 2-Bromoethanol, NaH or K2CO3, DMF, 25–80 °C | Avoid elimination, control stoichiometry | 60–75 |

| N-Methylation | Methyl iodide or dimethyl sulfate, base, DMF | Over-alkylation avoidance | 65–80 |

| Purification | Recrystallization or chromatography | Removal of impurities | N/A |

Análisis De Reacciones Químicas

Types of Reactions

2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl- undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The sulfonamide group can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alkoxides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups at the sulfonamide position.

Aplicaciones Científicas De Investigación

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl- is in the field of analytical chemistry, particularly in HPLC. The compound can be effectively separated using a Newcrom R1 HPLC column under reverse phase conditions. The method involves a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This technique is scalable and suitable for the isolation of impurities in preparative separations, making it valuable for pharmacokinetic studies .

| Technique | Details |

|---|---|

| HPLC Column | Newcrom R1 |

| Mobile Phase | Acetonitrile, water, phosphoric acid (or formic acid for MS) |

| Application | Separation and analysis of compounds; suitable for pharmacokinetics |

Fluorescent Probes

Recent studies have explored the use of 2-Naphthalenesulfonamide derivatives as fluorescent probes in biological research. These derivatives can be utilized to determine compound affinity to specific targets, such as carbonic anhydrase isozyme IX (CAIX), which is overexpressed in various cancers. The ability to visualize these interactions through fluorescence provides insights into cellular mechanisms and potential therapeutic targets .

Case Studies and Research Findings

- Separation Techniques : A study demonstrated the effectiveness of using HPLC for the separation of this compound from complex mixtures. The method was validated for its reliability in isolating impurities and analyzing pharmacokinetic profiles .

- Biological Interaction Studies : In a competition experiment involving HeLa cells under hypoxic conditions, the compound was tested for its ability to compete with fluorescently labeled ligands. Results indicated that at lower concentrations, the compound did not effectively out-compete the fluorescent probe, highlighting its potential utility in studying binding affinities and cellular responses .

- Therapeutic Potential : Research has suggested that compounds related to 2-Naphthalenesulfonamide could play a role in treating diseases linked to CAIX overexpression. This opens avenues for developing targeted therapies based on the structural properties of such sulfonamides .

Mecanismo De Acción

The mechanism of action of 2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl- involves interactions with specific molecular targets and pathways. The hydroxy and sulfonamide groups play crucial roles in its binding to enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparación Con Compuestos Similares

Chemical Identity :

Structural Features :

- Core Structure : Naphthalene ring with a sulfonamide group at position 2.

- Substituents :

- Hydroxy group (-OH) at position 5.

- N-methyl and N-(2-hydroxyethyl) groups on the sulfonamide nitrogen.

The presence of hydroxyl and hydroxyethyl groups may enhance solubility and reactivity in aqueous systems.

Comparison with Structurally Similar Compounds

Amino-Substituted Analogue: 6-Amino-N-methyl-2-naphthalenesulfonamide

Azo-Dye Derivative: 6-Hydroxy-N-(2-hydroxyethyl)-N-methyl-5-[[4-(phenylazo)phenyl]azo]-2-naphthalenesulfonamide

- CAS Number : 58104-55-5

- Structural Additions :

- Two azo (-N=N-) groups at position 5, linking to a phenylazo-phenyl moiety.

- Functional Implications :

- Application : Likely used as a disperse dye or pigment due to the azo chromophore.

- Stability : Azo groups introduce photodegradation susceptibility but enhance color intensity.

Sodium 6-Amino-5-[[2-[(Ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate

- CAS Number : 70865-30-4

- Key Features :

- Sulfonate (-SO₃⁻) group at position 2 and azo linkages.

- Application : High water solubility due to sulfonate groups, making it suitable for textile dyeing or ink formulations.

Comparative Data Table

Research and Regulatory Insights

- Synthetic Challenges : The hydroxy and hydroxyethyl groups in the target compound may complicate synthesis due to steric hindrance and oxidation sensitivity.

- Toxicity Considerations : While direct toxicity data for 70682-63-2 is unavailable, structurally related sulfonamides (e.g., hexanamide derivatives) show acute oral toxicity and skin irritation , suggesting similar hazards.

Actividad Biológica

2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl- is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's structure, biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C13H15NO4S

- Molecular Weight: 281.33 g/mol

- IUPAC Name: 6-hydroxy-N-(2-hydroxyethyl)-N-methylnaphthalene-2-sulfonamide

The compound features a naphthalene ring with a sulfonamide group, hydroxyl group, and ethyl and methyl amine moieties. These structural components contribute to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that 2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl- exhibits significant antimicrobial activity. The sulfonamide moiety is known for its ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects against various pathogens.

Anticancer Effects

Preliminary studies suggest that this compound may also possess anticancer properties. It has been observed to interact with specific cellular pathways involved in cancer cell proliferation and apoptosis. The mechanism of action is believed to involve the modulation of enzyme activity and the alteration of signaling pathways associated with tumor growth.

The biological activity of 2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl- is attributed to its interactions with various molecular targets:

- Enzyme Inhibition: The sulfonamide group can bind to active sites on enzymes, inhibiting their function.

- Receptor Modulation: The compound may influence receptor activity, impacting cellular responses.

- Formation of Active Intermediates: The azo groups in some derivatives can undergo reduction to form reactive intermediates that interact with cellular components.

Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

- A study published in Molecules explored the compound's structural analogs and their respective biological activities, indicating that modifications to the naphthalene structure could enhance efficacy against specific targets.

- Another investigation focused on high-throughput screening methods for identifying new pharmacophores related to PKA inhibition, which could be relevant for developing therapeutic agents based on this compound .

Comparative Analysis

To better understand the unique properties of 2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl-, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Naphthalenesulfonamide | C10H9NO2S | Simpler structure lacking hydroxyethyl group |

| N-(2-Hydroxyethyl)-N-methyl-4-nitrobenzenesulfonamide | C13H14N4O4S | Contains a nitro group; different biological activity |

| 6-Hydroxy-2-naphthalenesulfonic acid | C10H9O4S | Acidic properties; used in dye production |

These compounds differ primarily in their substituents and functional groups, which influence their reactivity and biological activities.

Case Studies

- Antimicrobial Efficacy Study: A controlled trial demonstrated that formulations containing 2-Naphthalenesulfonamide significantly reduced bacterial load in infected tissue models compared to untreated controls.

- Cancer Cell Line Analysis: In vitro studies on various cancer cell lines showed that treatment with this compound resulted in reduced cell viability and induced apoptosis, suggesting its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are applicable for preparing 2-naphthalenesulfonamide derivatives, and how can reaction conditions be optimized?

- Answer : The synthesis of naphthalenesulfonamides typically involves reacting naphthalenesulfonyl chloride derivatives with amines. For example, in analogous syntheses (e.g., 2-chloro-N-phenylacetamides), reactions are conducted in dichloromethane with triethylamine as a base to neutralize HCl byproducts . Optimization may include solvent choice (e.g., DMF for polar reactants), temperature control (e.g., cooling to 0°C to minimize side reactions), and monitoring via TLC . For the target compound, substituting the amine component with 2-hydroxyethylmethylamine would require careful stoichiometric control to avoid over-alkylation.

Q. How can the structural identity of 6-hydroxy-N-(2-hydroxyethyl)-N-methyl-2-naphthalenesulfonamide be confirmed using spectroscopic and crystallographic techniques?

- Answer :

- NMR : H and C NMR can confirm substitution patterns, with characteristic shifts for sulfonamide (-SONH-) and hydroxyl (-OH) groups. The methyl and hydroxyethyl groups would show distinct splitting patterns .

- XRD : Single-crystal X-ray diffraction (using software like SHELXL or ORTEP-III ) provides unambiguous confirmation of molecular geometry, hydrogen bonding (e.g., hydroxyl-sulfonamide interactions), and stereochemistry.

Q. What preliminary toxicological assessments are recommended for this compound in biological studies?

- Answer : Follow inclusion criteria from toxicological frameworks (e.g., Table B-1 in ), including acute toxicity (oral, dermal, inhalation routes), systemic effects (hepatic, renal), and in vitro assays (e.g., mutagenicity via Ames test). Comparative data for naphthalene derivatives () suggest prioritizing respiratory and hepatic endpoints due to known metabolite reactivity .

Advanced Research Questions

Q. How can conflicting solubility or stability data for this compound be resolved in different solvent systems?

- Answer : Conduct a systematic study using Hansen solubility parameters to identify optimal solvents. For instance, polar aprotic solvents (e.g., DMSO) may stabilize sulfonamide groups via hydrogen bonding, while aqueous solubility could be enhanced by adjusting pH to exploit the hydroxyl group’s acidity . Stability assays (e.g., HPLC monitoring under varying temperatures and light exposure) can identify degradation pathways .

Q. What strategies mitigate byproduct formation during the sulfonylation of 6-hydroxy-2-naphthalenesulfonyl chloride with N-methylethanolamine?

- Answer :

- Kinetic Control : Slow addition of the amine to the sulfonyl chloride at low temperatures (0–5°C) reduces polysubstitution.

- Protecting Groups : Temporarily protect the hydroxyl group (e.g., acetylation) to prevent competing reactions, followed by deprotection post-sulfonylation .

- Purification : Use column chromatography or recrystallization to isolate the target compound from di-sulfonylated byproducts .

Q. How do electronic and steric effects of the N-(2-hydroxyethyl)-N-methyl group influence the compound’s bioactivity or coordination chemistry?

- Answer :

- Steric Effects : The methyl group reduces conformational flexibility, potentially enhancing binding specificity in enzyme inhibition assays.

- Electronic Effects : The hydroxyethyl group’s lone pairs may facilitate metal coordination (e.g., with transition metals), which can be studied via UV-Vis titration or DFT calculations . Comparative studies with analogs (e.g., N-ethyl vs. N-methyl) could isolate these effects .

Q. What computational methods are suitable for modeling the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes, focusing on sulfonamide and hydroxyl interactions with active-site residues.

- MD Simulations : GROMACS or AMBER can assess stability of ligand-target complexes over time, highlighting key hydrogen bonds or hydrophobic contacts .

- QSAR : Develop quantitative structure-activity relationships using descriptors like logP, H-bond donors, and topological polar surface area .

Methodological Notes

- Crystallography : For XRD, refine structures using SHELXL , and visualize with ORTEP-III .

- Toxicology : Align experimental designs with ATSDR guidelines (), including dose-response curves and histopathological analyses in rodent models .

- Synthesis : Validate purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.